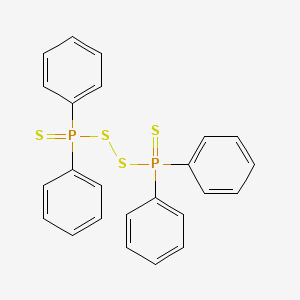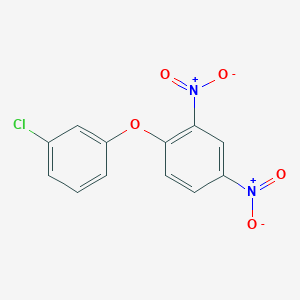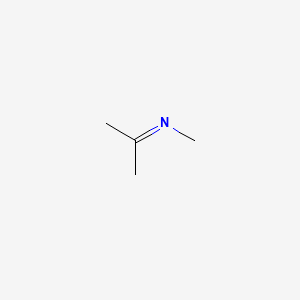
methanamine, N-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of methanamine, where the nitrogen atom is bonded to a propan-2-ylidene group. This compound is characterized by its imine functional group, which is a nitrogen atom double-bonded to a carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanamine, N-(1-methylethylidene)- can be synthesized through various methods. One common method involves the reaction of methanamine with acetone under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of methanamine, N-(1-methylethylidene)- typically involves the use of large-scale reactors where methanamine and acetone are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, N-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanamine, N-(1-methylethylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methanamine, N-(1-methylethylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanamine: The parent compound, which lacks the propan-2-ylidene group.
Ethylamine: Similar structure but with an ethyl group instead of a propan-2-ylidene group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
Methanamine, N-(1-methylethylidene)- is unique due to its imine functional group and the presence of the propan-2-ylidene group.
Eigenschaften
CAS-Nummer |
6407-34-7 |
|---|---|
Molekularformel |
C4H9N |
Molekulargewicht |
71.12 g/mol |
IUPAC-Name |
N-methylpropan-2-imine |
InChI |
InChI=1S/C4H9N/c1-4(2)5-3/h1-3H3 |
InChI-Schlüssel |
GPASKFIFXOCRNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


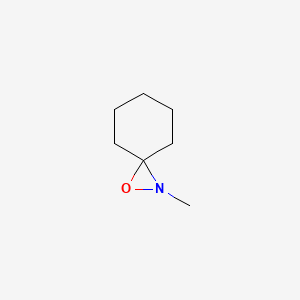

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
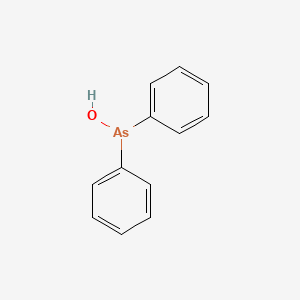

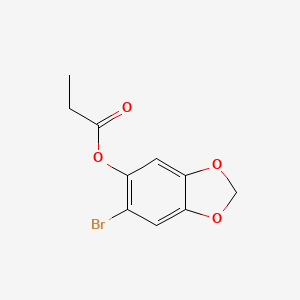
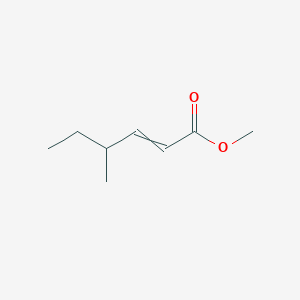

![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
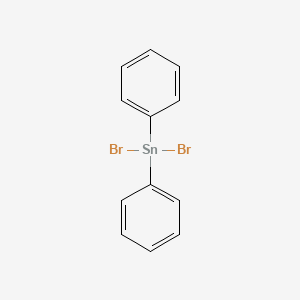
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)

